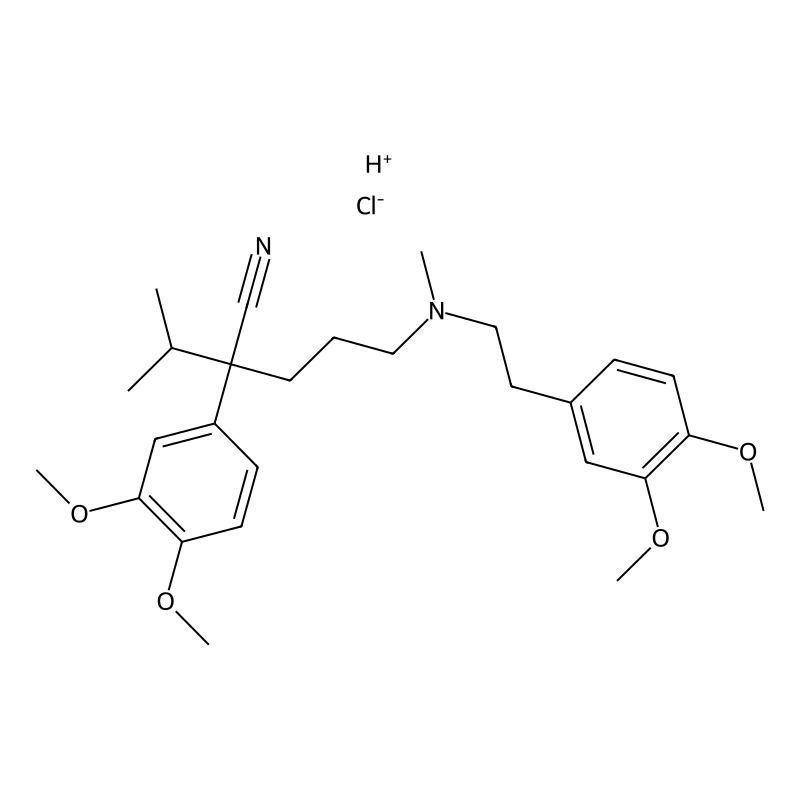

Verapamil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Cardiovascular Function

VRP's ability to block calcium channels makes it a potent inhibitor of cardiac muscle contraction. This property allows researchers to study the role of calcium influx in various aspects of heart function. For instance, VRP can be used to:

- Analyze the contribution of calcium channels to specific types of arrhythmias

- Investigate the mechanisms underlying heart failure by studying the effects of VRP on contractility and relaxation of heart muscle

- Explore the impact of calcium channels on vascular tone and blood pressure regulation

By observing how VRP affects heart function, researchers gain valuable insights into the complex interplay between calcium signaling and cardiovascular health.

Studying Cellular Signaling Pathways

VRP's effect extends beyond just calcium channels. It can interact with other cellular signaling pathways, making it a versatile tool for studying cell biology. Some examples include:

- Investigating the role of P-glycoprotein, a transporter protein involved in drug resistance, by studying how VRP inhibits its activity

- Exploring the interaction between VRP and other signaling molecules to understand how they influence cellular processes

By utilizing VRP as a probe, researchers can gain a deeper understanding of how different signaling pathways work together within cells.

Drug Delivery System Development

The development of novel drug delivery systems is an ongoing pursuit in pharmaceutical research. VRP's properties can be advantageous in this field:

Verapamil hydrochloride is a calcium channel blocker primarily used in the management of hypertension, angina pectoris, and certain types of arrhythmias. It is classified as a phenylalkylamine and is known for its ability to inhibit calcium ion influx through L-type calcium channels, thereby affecting cardiac and smooth muscle contraction. The chemical structure of verapamil hydrochloride is represented by the formula C27H38N2O4 · HCl, with a molecular weight of approximately 491.08 g/mol . This compound appears as an almost white crystalline powder and is soluble in water, chloroform, and methanol .

Verapamil acts as a calcium channel blocker. It binds to the L-type calcium channels in the membranes of heart and vascular smooth muscle cells, preventing calcium ions from entering the cells []. This reduces the contractility of these muscles, leading to vasodilation (relaxation of blood vessels) and decreased heart rate, ultimately lowering blood pressure and reducing the workload on the heart [].

Verapamil hydrochloride undergoes various metabolic pathways in the body, primarily through cytochrome P450 enzymes. The major metabolic reactions include:

- N-demethylation: This process occurs via CYP2C8, CYP3A4, and CYP3A5.

- N-dealkylation: This reaction leads to the formation of metabolites such as norverapamil and D-617.

- O-demethylation: This involves the conversion of verapamil to D-703 via CYP2C8 and CYP2C9.

Approximately 70% of an administered dose is excreted as metabolites in urine within five days, with only 3% to 4% excreted unchanged .

Verapamil hydrochloride exhibits significant biological activity as a calcium channel antagonist. Its primary mechanism involves:

- Inhibition of Calcium Influx: By blocking L-type calcium channels, verapamil reduces intracellular calcium levels in myocardial and vascular smooth muscle cells. This action leads to decreased contractility and vasodilation.

- Effects on Cardiac Conduction: Verapamil slows conduction through the atrioventricular node, making it effective for treating supraventricular tachyarrhythmias.

The S-enantiomer of verapamil has been shown to possess approximately 8 to 20 times greater pharmacological activity compared to the R-enantiomer .

The synthesis of verapamil hydrochloride involves several steps:

- Formation of the Core Structure: The synthesis begins with the creation of the phenylalkylamine framework.

- Introduction of Functional Groups: Various functional groups such as methoxy and nitrile are introduced at specific positions on the aromatic rings.

- Hydrochloride Salt Formation: The final step involves reacting the base form of verapamil with hydrochloric acid to yield verapamil hydrochloride.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Verapamil hydrochloride is utilized in various clinical settings:

- Hypertension Management: It relaxes blood vessels, thereby lowering blood pressure.

- Angina Pectoris Treatment: Verapamil helps alleviate chest pain by improving blood flow to the heart muscle.

- Arrhythmia Control: It is effective in managing conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia.

Additionally, verapamil has been studied for its potential effects on migraine prophylaxis and cluster headaches .

Verapamil hydrochloride interacts with numerous drugs due to its metabolic pathways:

- Cytochrome P450 Interactions: Drugs that inhibit or induce CYP3A4 can significantly alter plasma levels of verapamil. For example, erythromycin (an inhibitor) can increase levels, while rifampin (an inducer) can decrease them.

- Calcium Channel Blockers: Co-administration with other calcium channel blockers may enhance hypotensive effects.

- HMG-CoA Reductase Inhibitors: Concurrent use has been associated with increased risk of myopathy or rhabdomyolysis due to elevated plasma levels of these agents .

Similar Compounds

Verapamil hydrochloride shares similarities with other compounds in its class but possesses unique properties that distinguish it:

| Compound Name | Class | Key Characteristics |

|---|---|---|

| Diltiazem | Calcium Channel Blocker | Primarily affects cardiac tissues; less potent than verapamil. |

| Nifedipine | Dihydropyridine | More selective for vascular smooth muscle; greater vasodilatory effect. |

| Flunarizine | Calcium Channel Blocker | Used primarily for migraine prevention; less effective for arrhythmias. |

Verapamil's unique profile lies in its dual action on both cardiac tissues and vascular smooth muscles, making it particularly effective for arrhythmias while also managing hypertension .

Chemical Precursors

The synthesis of verapamil hydrochloride requires a carefully selected array of chemical precursors, each serving a specific structural and functional role in the multi-step synthetic process. The primary starting material is 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA), which provides the essential phenethylamine backbone characteristic of the phenylalkylamine class of calcium channel blockers [1] [2]. This precursor contributes the 3,4-dimethoxyphenylethyl moiety that is crucial for the pharmacological activity of verapamil.

The alkylation chain extension is achieved using 1-bromo-3-chloropropane, a bifunctional alkylating agent with a molecular weight of 157.44 grams per mole [1]. This compound enables the formation of the propyl chain that connects the two aromatic systems in the final verapamil structure. The presence of both bromine and chlorine atoms provides differential reactivity, allowing for selective reactions at different stages of the synthesis.

A critical structural component is provided by 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, which serves as the nitrile-containing building block [1]. This precursor introduces the second 3,4-dimethoxyphenyl group and the isopropyl substituent that are essential for the final molecular architecture. The nitrile group remains intact throughout the synthesis and is a defining feature of the verapamil structure.

The basic conditions required for the synthetic transformations are established using sodium hydroxide and sodium amide as the primary bases [1]. Sodium hydroxide (molecular weight 40.00 grams per mole) provides the initial deprotonation conditions, while sodium amide (molecular weight 39.01 grams per mole) serves as a stronger base for nucleophilic substitution reactions. Acetic anhydride (molecular weight 102.09 grams per mole) functions as an acetylating agent specifically designed for the removal of desmethyl impurities during the purification process [1].

| Precursor Name | Chemical Formula | Molecular Weight (g/mol) | Function in Synthesis |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) | C₁₁H₁₇NO₂ | 211.26 | Primary amine starting material |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | Alkylating agent for chain extension |

| 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | C₁₃H₁₇NO₂ | 219.28 | Nitrile component for final structure |

| Sodium hydroxide | NaOH | 40.00 | Base for deprotonation reactions |

| Sodium amide | NaNH₂ | 39.01 | Strong base for nucleophilic substitution |

| Acetic anhydride | C₄H₆O₃ | 102.09 | Acetylating agent for impurity removal |

| Hydrochloric acid in isopropyl alcohol | HCl/C₃H₈O | Variable | Acid for salt formation |

Reaction Mechanisms

The synthetic pathway for verapamil hydrochloride follows a three-step mechanism involving sequential alkylation, condensation, and salt formation reactions [1]. The initial alkylation step proceeds through a nucleophilic substitution mechanism where the nitrogen atom of NMVA acts as a nucleophile, attacking the electrophilic carbon center of 1-bromo-3-chloropropane. This reaction is facilitated by phase transfer catalysis using tetrabutylammonium bromide, which enables the transfer of reactants between aqueous and organic phases [1].

The phase transfer catalytic mechanism operates by forming quaternary ammonium-substrate complexes that are soluble in the organic phase, thereby increasing the effective concentration of nucleophilic species at the reaction interface [1]. The presence of sodium hydroxide maintains the basic conditions necessary for deprotonation of the amine nitrogen, enhancing its nucleophilicity. The reaction proceeds with retention of configuration at the nitrogen center, maintaining the stereochemical integrity of the starting material.

The second step involves a carbon-carbon bond forming reaction between the alkylated intermediate and 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile [1]. This condensation reaction operates through a nucleophilic substitution mechanism at the activated carbon center adjacent to the nitrile group. The strong basic conditions provided by sodium amide generate a carbanion intermediate through deprotonation of the methyl group adjacent to the nitrile functionality.

The formation of the carbon-carbon bond occurs through an S_N2-type mechanism, with the carbanion acting as a nucleophile and the alkyl halide serving as the electrophile [1]. The reaction temperature is carefully controlled between 40-70°C to optimize the reaction rate while minimizing side reactions such as elimination or polymerization. The reflux conditions ensure complete conversion of starting materials and promote the formation of the desired product.

The acetylation step represents a unique mechanistic approach for impurity control [1]. Acetic anhydride selectively acetylates the phenolic hydroxyl groups present in desmethyl impurities, converting them to acetate esters. This transformation significantly alters the physical properties of these impurities, particularly their solubility characteristics, enabling their selective removal during the subsequent crystallization of the hydrochloride salt.

Yield Optimization Strategies

Yield optimization in verapamil hydrochloride synthesis requires precise control of multiple reaction parameters throughout the three-step process [1] [3]. The initial alkylation step achieves optimal yields through careful regulation of phase transfer catalyst concentration, with tetrabutylammonium bromide used at 0.012 equivalents initially, followed by additional portions totaling 0.009 equivalents [1]. This staged addition approach maintains optimal catalytic activity while preventing catalyst deactivation through excessive accumulation.

Temperature control represents a critical yield optimization factor, with each reaction step requiring specific thermal conditions [1]. The alkylation proceeds at 25-28°C to minimize elimination reactions while maintaining sufficient reaction rate. The condensation step operates at elevated temperatures (40-70°C) to ensure complete conversion, with careful monitoring to prevent thermal decomposition of sensitive intermediates.

The strategic implementation of in-process washing procedures significantly enhances overall yield by removing yield-limiting impurities [1]. The acetic acid washing protocol specifically targets dimer formation, which represents a major side reaction that can consume starting materials. Multiple washings with 0.5% acetic acid solution continue until dimer content falls below 0.3% as determined by high performance liquid chromatography analysis [1].

Crystallization optimization plays a crucial role in maximizing the recovery of pure product [1]. The selective crystallization approach exploits the differential solubility of verapamil hydrochloride compared to acetylated impurity salts. The crystallization temperature is carefully controlled, starting at 25-30°C for initial salt formation, followed by cooling to 0-5°C to maximize precipitation of the desired product while maintaining impurities in solution.

| Synthesis Step | Temperature (°C) | Time (hours) | Yield Optimization Factor |

|---|---|---|---|

| Step A: Alkylation | 25-28 | 6-8 | Phase transfer catalyst concentration |

| Step A: Alkylation | 10-15 | 0.5 | Controlled addition rate |

| Step A: Alkylation | 25-30 | 1 | pH adjustment timing |

| Step B: Condensation | 40-70 | 4 | Reflux temperature control |

| Step B: Condensation | 25-30 | 20 min | Dimer removal washing |

| Step B: Acetylation | 25-30 | 3-4 | Catalytic acetylation amount |

| Step C: Salt Formation | 35-40 then 0-5 | 4 | Crystallization temperature |

Industrial Production Methods

Batch Processes

Conventional batch processing for verapamil hydrochloride synthesis represents the traditional approach employed in pharmaceutical manufacturing, characterized by discrete reaction vessels and sequential processing steps [4] [5]. These processes typically achieve yields in the range of 65-70% with purity levels of 98.5-99.0%, requiring 2-3 days for complete processing [3] [4]. The batch approach offers the advantage of being well-established and reliable, with extensive operational experience across multiple manufacturing sites.

The optimized batch process, as described in recent patent developments, represents a significant advancement over conventional methods [1]. This improved approach achieves a yield of 74% with exceptional purity of 99.8%, accomplished within 1-2 days of processing time [1]. The key innovation lies in the implementation of selective crystallization techniques that effectively remove impurities without requiring multiple recrystallization steps.

The optimized batch process incorporates several critical improvements over traditional methods [1]. The use of phase transfer catalysis with tetrabutylammonium bromide enhances reaction efficiency in the initial alkylation step. The strategic implementation of acetylation using acetic anhydride provides a novel approach to impurity management, specifically targeting desmethyl derivatives that traditionally require multiple purification cycles [1].

Temperature control protocols in the optimized batch process are precisely defined to maximize yield while maintaining product quality [1]. The alkylation step operates at 25-28°C, the condensation reaction proceeds at 40-70°C under reflux conditions, and the final crystallization is conducted with controlled cooling from 35-40°C to 0-5°C. These temperature profiles are optimized to minimize side reactions while ensuring complete conversion of starting materials.

The batch processing approach offers several advantages for large-scale manufacturing, including simplified equipment requirements, established regulatory approval pathways, and operational flexibility [5]. However, scale-up considerations include the need for effective heat transfer in larger vessels, maintaining uniform mixing conditions, and ensuring consistent temperature control across different batch sizes.

Continuous Flow Synthesis

Continuous flow synthesis represents an emerging technology with significant potential for verapamil hydrochloride production, offering improved heat transfer, better reaction control, and enhanced safety profiles [6] [7]. Flow chemistry systems achieve yields of 85-90% with purity levels of 99.5-99.7%, completed within 4-8 hours of processing time [6]. The continuous nature of the process eliminates the batch-to-batch variations common in traditional manufacturing.

The implementation of continuous flow synthesis for pharmaceutical compounds has demonstrated substantial advantages in terms of process intensification [6] [7]. Microreactor technology enables precise control of reaction parameters, including temperature, pressure, and residence time, leading to enhanced selectivity and reduced side product formation. The improved heat transfer characteristics of flow systems allow for more aggressive reaction conditions while maintaining product quality.

Flow chemistry applications in pharmaceutical synthesis have shown particular success with multi-step sequences, where telescoped reactions can be conducted without intermediate isolation [6]. For verapamil hydrochloride synthesis, this approach could integrate the alkylation, condensation, and acetylation steps into a single continuous process, eliminating the need for intermediate workup and purification steps.

The scale-up of continuous flow processes requires careful consideration of reactor design and heat transfer optimization [6] [7]. Key parameters include channel dimensions, flow rates, and temperature control systems. The modular nature of flow systems allows for parallel processing to achieve desired production volumes, providing flexibility in meeting varying demand requirements.

Safety advantages of continuous flow synthesis include reduced inventory of hazardous materials, improved containment of reactive intermediates, and enhanced control over exothermic reactions [6]. The small reaction volumes and rapid heat transfer capabilities minimize the risk of thermal runaway reactions, particularly important for processes involving strong bases like sodium amide.

Scale-up Considerations

Scale-up of verapamil hydrochloride synthesis from laboratory to commercial production requires careful evaluation of multiple technical and regulatory factors [3] [5]. Heat transfer limitations represent a primary concern, particularly during the condensation step where elevated temperatures and exothermic reactions must be carefully managed. The implementation of adequate cooling systems and temperature monitoring becomes critical as reaction volumes increase.

Mixing efficiency represents another crucial scale-up parameter, particularly for the phase transfer catalytic reactions [1]. The effectiveness of tetrabutylammonium bromide as a phase transfer catalyst depends on maintaining adequate interfacial contact between aqueous and organic phases. Large-scale reactors require specialized mixing systems to ensure uniform distribution of catalyst and reactants throughout the reaction volume.

The acetylation step for impurity control presents unique scale-up challenges due to the catalytic nature of the reaction [1]. Maintaining the precise stoichiometry of 0.1 equivalents of acetic anhydride requires accurate dosing systems and careful monitoring of reaction progress. The effectiveness of this step in removing desmethyl impurities is critical to achieving the desired purity specifications.

Crystallization scale-up requires careful consideration of nucleation and crystal growth kinetics [4]. The selective crystallization approach depends on maintaining specific temperature profiles and cooling rates to achieve the desired separation of verapamil hydrochloride from acetylated impurities [1]. Large-scale crystallizers must provide uniform temperature distribution and controlled cooling rates to ensure consistent product quality.

Solvent management becomes increasingly important at commercial scale, particularly for environmental and economic considerations [8] [9]. The implementation of solvent recovery systems can significantly reduce operating costs while meeting sustainability goals. Distillation and recycling of toluene and isopropyl alcohol represent significant opportunities for process improvement.

| Production Method | Typical Yield (%) | Purity Achieved (%) | Processing Time | Major Advantages | Scale-up Considerations |

|---|---|---|---|---|---|

| Conventional Batch Process | 65-70 | 98.5-99.0 | 2-3 days | Well-established, reliable | Multiple crystallizations needed |

| Optimized Batch Process (Patent Method) | 74 | 99.8 | 1-2 days | Higher purity, impurity removal | Selective crystallization effective |

| Continuous Flow Synthesis | 85-90 | 99.5-99.7 | 4-8 hours | Faster, better heat transfer | Heat transfer optimization required |

| Microwave-Assisted Synthesis | 80-85 | 99.2-99.5 | 6-12 hours | Energy efficient, reduced time | Equipment heating uniformity |

| Green Chemistry Approach | 75-80 | 99.0-99.3 | 1-2 days | Environmental friendly, sustainable | Solvent recovery systems needed |

Quality Control Parameters

Purity Assessment Methods

High performance liquid chromatography represents the primary analytical method for purity assessment of verapamil hydrochloride, providing comprehensive separation and quantification of the active pharmaceutical ingredient and related impurities [10] [11] [12]. The method employs reversed-phase chromatography with specific column chemistry designed to achieve resolution of verapamil from more than thirteen known impurities [10]. The analytical conditions typically utilize a mobile phase consisting of phosphate buffer with pH adjustment to 3.0, combined with organic modifiers to optimize separation efficiency [10].

The chromatographic method requires system suitability testing to ensure adequate resolution between verapamil and critical impurities [10]. Verapamil-related compound B and verapamil-related compound D represent key impurities that must be separated with resolution greater than 5.0 as specified in pharmacopeial requirements [10]. The method validation includes assessment of linearity, accuracy, precision, and specificity according to International Council for Harmonisation guidelines.

Karl Fischer titration provides the standard method for moisture content determination, with specification limits typically set at ≤0.5% [12]. This analysis is critical as excessive moisture can affect product stability and contribute to degradation reactions during storage. The method requires careful sample handling to prevent moisture uptake during analysis, particularly for hygroscopic pharmaceutical materials.

Specialized analytical methods are employed for specific impurity classes that can impact product quality and safety [11]. Desmethyl impurities, which result from demethylation reactions during synthesis, are monitored using high performance liquid chromatography with ultraviolet detection [11]. These impurities are controlled to ≤0.1% through the implementation of the acetylation purification step [1] [11].

Dimer impurity formation represents a significant quality concern, monitored through high performance liquid chromatography with relative retention time analysis [11]. The specification limit of ≤0.3% is achieved through the implementation of acetic acid washing procedures during synthesis [1]. Heavy metals analysis utilizes inductively coupled plasma spectroscopy to ensure individual heavy metal content remains ≤10 parts per million [12].

Process Optimization

Process analytical technology implementation enables real-time monitoring and control of critical quality attributes throughout the manufacturing process [13]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous monitoring of reaction progress and impurity formation. These technologies enable immediate process adjustments to maintain optimal conditions and prevent deviation from quality specifications.

The optimization of the acetylation step represents a critical process control point for impurity management [1]. High performance liquid chromatography monitoring during this step tracks the reduction of desmethyl impurities from initial levels of 0.4-1.0% to the target specification of ≤0.1% [1]. The reaction progress is monitored at regular intervals to ensure complete conversion while preventing over-acetylation that could introduce additional impurities.

Temperature control optimization throughout the synthesis process requires implementation of advanced process control systems [1]. The alkylation step maintains temperatures at 25-28°C with feedback control to prevent temperature excursions that could promote side reactions. The condensation step utilizes cascade control systems to maintain reflux conditions at 40-70°C while monitoring for signs of thermal decomposition.

Crystallization process optimization involves careful control of nucleation and crystal growth parameters [4]. Seeding strategies, cooling rates, and agitation levels are optimized to achieve consistent particle size distribution and polymorphic form. The selective crystallization approach requires precise pH control and temperature management to ensure effective separation of verapamil hydrochloride from acetylated impurities [1].

Statistical process control methods are implemented to monitor process capability and identify trends that could indicate process drift [13]. Control charts for critical process parameters enable early detection of variations that could impact product quality. Process capability studies demonstrate that optimized conditions consistently produce material meeting all quality specifications.

In-process Controls

In-process control testing provides critical checkpoints throughout the manufacturing process to ensure intermediate quality and prevent propagation of quality defects to subsequent steps [11] [12]. The alkylation step includes monitoring of starting material conversion using high performance liquid chromatography, with acceptance criteria requiring NMVA content to be less than 2.5% before proceeding to the next step [1].

The condensation reaction incorporates in-process monitoring of intermediate formation and dimer impurity levels [1]. High performance liquid chromatography analysis tracks the conversion of the alkylated intermediate, with acceptance criteria requiring less than 1% remaining before proceeding to the acetylation step [1]. Dimer impurity monitoring ensures levels remain below 0.3% through the implementation of controlled acetic acid washing procedures.

Acetylation reaction monitoring represents a critical in-process control point for impurity management [1]. The effectiveness of acetic anhydride treatment in reducing desmethyl impurities is verified through high performance liquid chromatography analysis, confirming reduction from initial levels of 0.4-1.0% to the target specification of ≤0.1% [1]. This control point prevents the need for additional purification steps in subsequent processing.

Salt formation and crystallization steps include monitoring of pH adjustment and temperature control to ensure optimal conditions for selective crystallization [1]. The pH adjustment to 3.0-3.5 using hydrochloric acid in isopropyl alcohol is monitored to ensure complete conversion to the hydrochloride salt while maintaining conditions that favor precipitation of pure product over acetylated impurities.

Final product in-process controls include assessment of particle size distribution using laser diffraction techniques, with typical specifications of 50-200 micrometers [12]. X-ray powder diffraction analysis confirms the crystalline polymorphic form, ensuring consistency with reference standards and stability requirements. Moisture content determination using Karl Fischer titration verifies adequate drying conditions before final packaging.

| Parameter | Analytical Method | Specification Limit | In-Process Control Point |

|---|---|---|---|

| Chemical Purity | High Performance Liquid Chromatography (HPLC) | ≥99.5% | Final product release |

| Moisture Content | Karl Fischer Titration | ≤0.5% | After drying |

| Desmethyl Impurities | HPLC with UV Detection | ≤0.1% | Post-acetylation treatment |

| Dimer Impurity | HPLC with Relative Retention Time Analysis | ≤0.3% | After acid washing |

| Heavy Metals | Inductively Coupled Plasma (ICP) | ≤10 ppm each | Raw material qualification |

| Residual Solvents | Gas Chromatography (GC) | ICH Q3C limits | After solvent removal |

| Particle Size Distribution | Laser Diffraction | 50-200 μm (typical) | Post-crystallization |

| Crystalline Form | X-ray Powder Diffraction (XRPD) | Crystalline polymorph I | Final product characterization |

Green Chemistry Approaches

Sustainable Synthesis Routes

The implementation of sustainable synthesis routes for verapamil hydrochloride focuses on minimizing environmental impact while maintaining pharmaceutical quality standards [14] [15] [16]. Green chemistry principles emphasize the design of chemical processes that reduce or eliminate the use and generation of hazardous substances throughout the synthetic pathway [15] [16]. For verapamil hydrochloride synthesis, this approach involves the systematic evaluation and replacement of conventional reagents with environmentally benign alternatives.

Biocatalytic approaches represent a promising sustainable synthesis route, particularly for the selective demethylation reactions that can produce verapamil derivatives [17]. Cytochrome P450 enzymes from Streptomyces griseus have demonstrated the ability to perform specific N-demethylation of verapamil with high selectivity and efficiency [17]. This biocatalytic system achieves conversion rates of 60.16% within 24 hours under optimized conditions, offering an environmentally friendly alternative to traditional chemical demethylation methods [17].

The development of one-pot cascade synthesis strategies reduces the number of isolation and purification steps required in the manufacturing process [14]. These approaches combine multiple synthetic transformations in a single reaction vessel, minimizing waste generation and reducing energy requirements associated with intermediate processing. For verapamil hydrochloride synthesis, this could involve integrating the alkylation, condensation, and acetylation steps into a continuous sequence.

Water-based reaction media represent another significant advancement in sustainable synthesis [14] [16]. The replacement of organic solvents with water or aqueous systems eliminates many environmental and safety concerns associated with traditional solvent-based processes. However, the implementation of aqueous systems for verapamil synthesis requires careful consideration of substrate solubility and reaction mechanism compatibility.

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [14] [18]. These processes achieve faster reaction times and higher yields while reducing energy consumption by 40-60% compared to traditional thermal methods [18]. The precise temperature control and rapid heating capabilities of microwave systems enable optimization of reaction conditions that may not be achievable through conventional heating approaches.

Solvent Reduction Strategies

Solvent recovery and recycling systems represent the most immediately implementable approach for reducing solvent consumption in verapamil hydrochloride manufacturing [8] [9] [19]. The pharmaceutical industry typically generates waste streams containing 60-70% solvents, making recovery systems highly effective for environmental and economic improvement [19]. Distillation-based recovery systems can reclaim solvents with purities suitable for reuse, producing much lower emissions of 0.1-0.5 kilograms of carbon dioxide equivalent per kilogram of recycled solvent compared to 2-4 kilograms for incineration [8].

On-site solvent recycling systems provide significant operational advantages including cost reduction, waste minimization, and improved sustainability metrics [8] [9]. For verapamil hydrochloride synthesis, the primary solvents requiring recovery include toluene, isopropyl alcohol, and water [1]. The implementation of distillation columns with appropriate separation efficiency can recover these solvents for reuse in subsequent batches, significantly reducing virgin solvent consumption.

Solvent-free mechanochemical approaches offer revolutionary alternatives to traditional solution-based chemistry [16]. These methods utilize mechanical energy to initiate and drive chemical reactions without the need for liquid solvents. Ball milling and grinding techniques can achieve chemical transformations through direct contact between solid reactants, eliminating solvent waste entirely while often providing improved reaction selectivity.

The selection of green solvents represents another important strategy for reducing environmental impact [18] [20]. Supercritical carbon dioxide has emerged as an environmentally benign solvent for pharmaceutical applications, offering advantages including non-toxicity, recyclability, and elimination of solvent residues [21]. For verapamil hydrochloride synthesis, supercritical carbon dioxide could potentially replace organic solvents in extraction and purification steps.

Process intensification through continuous flow chemistry enables significant solvent reduction through improved mass transfer and reaction efficiency [6] [7]. Flow systems require smaller solvent volumes due to reduced residence times and improved heat transfer characteristics. The precise control of reaction parameters in flow systems often enables higher concentrations of reactants, further reducing solvent requirements per unit of product.

Catalytic Process Improvements

Catalytic process improvements for verapamil hydrochloride synthesis focus on developing more selective and efficient catalytic systems that reduce waste generation and improve atom economy [14] [17]. The implementation of biocatalytic systems represents a significant advancement, with cytochrome P450 enzymes demonstrating remarkable selectivity for specific transformations [17]. These enzymatic systems operate under mild conditions and exhibit high specificity, reducing the formation of unwanted byproducts.

The optimization of phase transfer catalysis represents another important area for improvement [1]. Current processes utilize tetrabutylammonium bromide as the phase transfer catalyst, but research into more efficient and environmentally benign catalysts could further improve process sustainability. Supported catalysts and recyclable catalyst systems offer potential advantages in terms of catalyst recovery and reuse.

Photocatalytic processes provide energy-efficient alternatives for specific synthetic transformations [14]. These systems utilize light energy to drive chemical reactions, often operating at ambient temperatures and pressures. For pharmaceutical synthesis, photocatalysis offers opportunities to replace traditional thermal processes with more sustainable light-driven alternatives, potentially applicable to the formation of carbon-carbon bonds in verapamil synthesis.

Heterogeneous catalysis systems offer advantages in terms of catalyst recovery and process simplification [20]. Solid-supported catalysts can be easily separated from reaction mixtures and reused multiple times, reducing catalyst waste and simplifying purification procedures. The development of heterogeneous catalysts for the key transformations in verapamil synthesis could significantly improve process sustainability.

The implementation of cascade catalytic systems enables multiple transformations to occur in sequence without intermediate purification [14]. These systems combine multiple catalytic functions in a single reaction vessel, reducing process complexity and waste generation. For verapamil hydrochloride synthesis, cascade systems could integrate multiple synthetic steps while maintaining high selectivity and yield.

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Current Industry Adoption |

|---|---|---|---|

| Solvent Reduction | Solvent recovery and recycling systems | 60-80% solvent waste reduction | Widely implemented |

| Catalytic Process Improvement | Biocatalytic N-demethylation processes | Specific reaction selectivity | Research and development phase |

| Waste Prevention | One-pot synthesis reactions | 30-50% waste stream reduction | Moderate implementation |

| Energy Efficiency | Microwave-assisted heating | 40-60% energy consumption reduction | Increasing adoption |

| Renewable Feedstocks | Bio-based precursor development | Reduced petroleum dependency | Limited application |

| Biodegradable Chemistry | Water-based reaction media | Improved biodegradability | Early development stage |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (39.39%): Fatal if swallowed [Danger Acute toxicity, oral];

H301+H311 (39.39%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (10.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (85.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (12.28%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (73.66%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (11.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (12.02%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Acute Toxic;Irritant

Other CAS

23313-68-0

Wikipedia

Use Classification

Dates

2: Su Q, Nyi TS, Li L. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2015 May 18;5:CD009503. doi: 10.1002/14651858.CD009503.pub3. Review. PubMed PMID: 25985145.

3: Izdes S, Altintas ND, Soykut C. Acute respiratory distress syndrome after verapamil intoxication: case report and literature review. Acta Clin Belg. 2014 Apr;69(2):116-9. doi: 10.1179/2295333714Y.0000000007. Epub 2014 Mar 4. Review. PubMed PMID: 24724751.

4: Das P, Kuppuswamy PS, Rai A, Bostwick JM. Verapamil for the treatment of clozapine-induced persistent sinus tachycardia in a patient with schizophrenia: a case report and literature review. Psychosomatics. 2014 Mar-Apr;55(2):194-5. doi: 10.1016/j.psym.2013.05.002. Epub 2013 Jun 30. Review. PubMed PMID: 23820380.

5: Lapage MJ, Bradley DJ, Dick M 2nd. Verapamil in infants: an exaggerated fear? Pediatr Cardiol. 2013 Oct;34(7):1532-4. doi: 10.1007/s00246-013-0739-8. Epub 2013 Jun 26. Review. PubMed PMID: 23800976.

6: Su Q, Li L, Liu Y. Short-term effect of verapamil on coronary no-reflow associated with percutaneous coronary intervention in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized controlled trials. Clin Cardiol. 2013 Aug;36(8):E11-6. doi: 10.1002/clc.22143. Epub 2013 Jun 7. Review. PubMed PMID: 23749333.

7: Aung Naing K, Li L, Su Q, Wu T. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2013 Jun 4;6:CD009503. doi: 10.1002/14651858.CD009503.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;5:CD009503. PubMed PMID: 23736949.

8: Feldmann M, Koepp M. P-glycoprotein imaging in temporal lobe epilepsy: in vivo PET experiments with the Pgp substrate [11C]-verapamil. Epilepsia. 2012 Nov;53 Suppl 6:60-3. doi: 10.1111/j.1528-1167.2012.03704.x. Review. PubMed PMID: 23134497.

9: Delaney B, Loy J, Kelly AM. The relative efficacy of adenosine versus verapamil for the treatment of stable paroxysmal supraventricular tachycardia in adults: a meta-analysis. Eur J Emerg Med. 2011 Jun;18(3):148-52. doi: 10.1097/MEJ.0b013e3283400ba2. Review. PubMed PMID: 20926952.

10: Bartels AL, de Klerk OL, Kortekaas R, de Vries JJ, Leenders KL. 11C-verapamil to assess P-gp function in human brain during aging, depression and neurodegenerative disease. Curr Top Med Chem. 2010;10(17):1775-84. Review. PubMed PMID: 20645917.

11: Cohen V, Jellinek SP, Fancher L, Sangwan G, Wakslak M, Marquart E, Farahani C. Tarka® (trandolapril/verapamil hydrochloride extended-release) overdose. J Emerg Med. 2011 Mar;40(3):291-5. doi: 10.1016/j.jemermed.2008.10.015. Epub 2009 Feb 26. Review. PubMed PMID: 19249183.

12: Tfelt-Hansen P, Tfelt-Hansen J. Verapamil for cluster headache. Clinical pharmacology and possible mode of action. Headache. 2009 Jan;49(1):117-25. doi: 10.1111/j.1526-4610.2008.01298.x. Review. PubMed PMID: 19125880.

13: Shahlaie K, Boggan JE, Latchaw RE, Ji C, Muizelaar JP. Posttraumatic vasospasm detected by continuous brain tissue oxygen monitoring: treatment with intraarterial verapamil and balloon angioplasty. Neurocrit Care. 2009;10(1):61-9. doi: 10.1007/s12028-008-9138-z. Epub 2008 Sep 20. Review. PubMed PMID: 18807219.

14: Volkov VE, Babaev FZ, Pshenitsin AI, Zhezheva FM, Mazur NA. [Clinical application of verapamil in patients with supraventricular cardiac rhythm disturbances and arterial hypertension]. Kardiologiia. 2008;48(7):30-4. Review. Russian. PubMed PMID: 18789023.

15: Sharma SK, Ruggenenti P, Remuzzi G. Managing hypertension in diabetic patients--focus on trandolapril/verapamil combination. Vasc Health Risk Manag. 2007;3(4):453-65. Review. PubMed PMID: 17969376; PubMed Central PMCID: PMC2291330.

16: Patel NP, Pugh ME, Goldberg S, Eiger G. Hyperinsulinemic euglycemia therapy for verapamil poisoning: a review. Am J Crit Care. 2007 Sep;16(5):498-503. Review. PubMed PMID: 17724247.

17: García Donaire JA, Ruilope LM. Trandolapril/verapamil combination in hypertensive diabetic patients. Vasc Health Risk Manag. 2007;3(1):77-82. Review. PubMed PMID: 17583177; PubMed Central PMCID: PMC1994049.

18: Batalis NI, Harley RA, Schandl CA. Verapamil toxicity: an unusual case report and review of the literature. Am J Forensic Med Pathol. 2007 Jun;28(2):137-40. Review. PubMed PMID: 17525564.

19: Reynolds NA, Wagstaff AJ, Keam SJ. Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. Review. PubMed PMID: 16114984.

20: Grossi A, Biscardi M. Reversal of MDR by verapamil analogues. Hematology. 2004 Feb;9(1):47-56. Review. PubMed PMID: 14965868.